![molecular formula C17H26Cl2N2OSi B14265201 N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea CAS No. 139478-28-7](/img/structure/B14265201.png)
N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a 3,4-dichlorophenyl group, and a trimethylsilyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea typically involves the reaction of cyclohexylamine, 3,4-dichlorophenyl isocyanate, and trimethylsilyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate and trimethylsilyl groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the trimethylsilyl group.
科学的研究の応用
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N’-(3,4-dichlorophenyl)urea: Lacks the trimethylsilyl group.
N-Cyclohexyl-N’-(4-chlorophenyl)-N-[(trimethylsilyl)methyl]urea: Has a single chlorine atom on the phenyl ring.
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-methylurea: Lacks the trimethylsilyl group but has a methyl group instead.
Uniqueness
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
139478-28-7 |
|---|---|
分子式 |
C17H26Cl2N2OSi |
分子量 |
373.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-(trimethylsilylmethyl)urea |
InChI |
InChI=1S/C17H26Cl2N2OSi/c1-23(2,3)12-21(14-7-5-4-6-8-14)17(22)20-13-9-10-15(18)16(19)11-13/h9-11,14H,4-8,12H2,1-3H3,(H,20,22) |
InChIキー |
UPSFJRKPKOXECU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
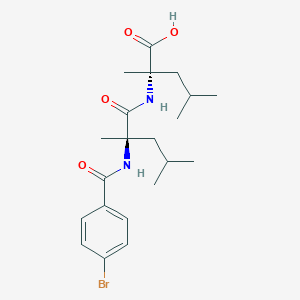
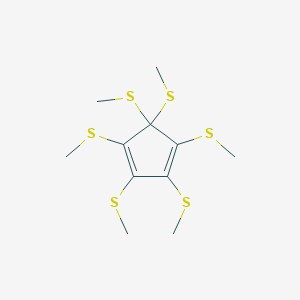
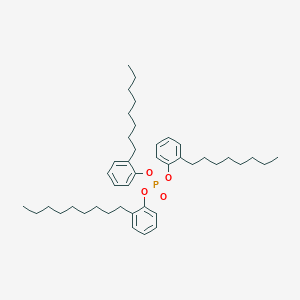

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
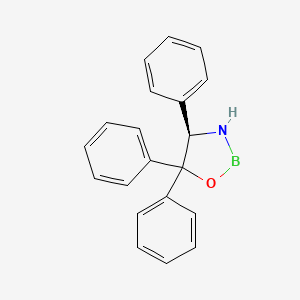
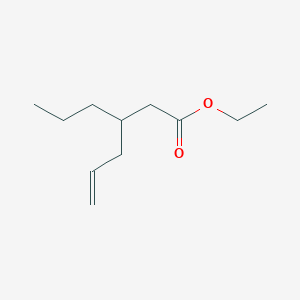

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)
